molecular formula C17H16N4O2S2 B276197 N-methyl-N'-({[6-(3-methylphenyl)thieno[3,2-d]pyrimidin-4-yl]sulfanyl}acetyl)urea

N-methyl-N'-({[6-(3-methylphenyl)thieno[3,2-d]pyrimidin-4-yl]sulfanyl}acetyl)urea

Número de catálogo B276197
Peso molecular: 372.5 g/mol
Clave InChI: FPLYSCHUIAQERN-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

N-methyl-N'-({[6-(3-methylphenyl)thieno[3,2-d]pyrimidin-4-yl]sulfanyl}acetyl)urea, also known as TAK-659, is a small molecule inhibitor that targets non-Hodgkin lymphoma (NHL) and chronic lymphocytic leukemia (CLL). It has shown promising results in preclinical studies and is currently being evaluated in clinical trials.

Mecanismo De Acción

N-methyl-N'-({[6-(3-methylphenyl)thieno[3,2-d]pyrimidin-4-yl]sulfanyl}acetyl)urea targets Bruton's tyrosine kinase (BTK), a key enzyme in the B-cell receptor signaling pathway. By inhibiting BTK, N-methyl-N'-({[6-(3-methylphenyl)thieno[3,2-d]pyrimidin-4-yl]sulfanyl}acetyl)urea prevents the activation of downstream signaling pathways, ultimately leading to the death of cancer cells.
Biochemical and Physiological Effects:
N-methyl-N'-({[6-(3-methylphenyl)thieno[3,2-d]pyrimidin-4-yl]sulfanyl}acetyl)urea has been shown to have a selective and potent inhibitory effect on BTK. It also has a favorable pharmacokinetic profile, with good oral bioavailability and a long half-life. In preclinical studies, N-methyl-N'-({[6-(3-methylphenyl)thieno[3,2-d]pyrimidin-4-yl]sulfanyl}acetyl)urea has demonstrated efficacy in reducing tumor growth and improving survival rates.

Ventajas Y Limitaciones Para Experimentos De Laboratorio

One advantage of N-methyl-N'-({[6-(3-methylphenyl)thieno[3,2-d]pyrimidin-4-yl]sulfanyl}acetyl)urea is its specificity for BTK, which reduces the risk of off-target effects. However, its efficacy may be limited by the development of resistance mechanisms in cancer cells. Additionally, further studies are needed to evaluate the safety and efficacy of N-methyl-N'-({[6-(3-methylphenyl)thieno[3,2-d]pyrimidin-4-yl]sulfanyl}acetyl)urea in humans.

Direcciones Futuras

Several future directions for research on N-methyl-N'-({[6-(3-methylphenyl)thieno[3,2-d]pyrimidin-4-yl]sulfanyl}acetyl)urea include:
1. Clinical trials to evaluate the safety and efficacy of N-methyl-N'-({[6-(3-methylphenyl)thieno[3,2-d]pyrimidin-4-yl]sulfanyl}acetyl)urea in humans with NHL and CLL.
2. Studies to identify biomarkers that can predict response to N-methyl-N'-({[6-(3-methylphenyl)thieno[3,2-d]pyrimidin-4-yl]sulfanyl}acetyl)urea and help guide patient selection.
3. Investigation of combination therapies that can enhance the efficacy of N-methyl-N'-({[6-(3-methylphenyl)thieno[3,2-d]pyrimidin-4-yl]sulfanyl}acetyl)urea.
4. Development of new BTK inhibitors with improved pharmacokinetic properties and reduced risk of resistance.
5. Preclinical studies to evaluate the potential of N-methyl-N'-({[6-(3-methylphenyl)thieno[3,2-d]pyrimidin-4-yl]sulfanyl}acetyl)urea in other B-cell malignancies.
In conclusion, N-methyl-N'-({[6-(3-methylphenyl)thieno[3,2-d]pyrimidin-4-yl]sulfanyl}acetyl)urea shows great potential as a targeted therapy for NHL and CLL. Its specific inhibition of BTK and favorable pharmacokinetic profile make it a promising candidate for further clinical development. Future research will help to better understand its mechanisms of action, identify biomarkers for patient selection, and explore its potential in other cancer types.

Métodos De Síntesis

The synthesis of N-methyl-N'-({[6-(3-methylphenyl)thieno[3,2-d]pyrimidin-4-yl]sulfanyl}acetyl)urea involves several steps, including the reaction of 6-(3-methylphenyl)thieno[3,2-d]pyrimidin-4-amine with 2-chloro-N-methylacetamide, followed by the addition of thioacetic acid and urea. The final product is obtained through purification and crystallization.

Aplicaciones Científicas De Investigación

N-methyl-N'-({[6-(3-methylphenyl)thieno[3,2-d]pyrimidin-4-yl]sulfanyl}acetyl)urea has been extensively studied in preclinical models of NHL and CLL. It has been shown to inhibit the proliferation of cancer cells and induce apoptosis, or programmed cell death. N-methyl-N'-({[6-(3-methylphenyl)thieno[3,2-d]pyrimidin-4-yl]sulfanyl}acetyl)urea also blocks the activation of B-cell receptor signaling pathways, which are essential for the survival and growth of cancer cells.

Propiedades

Fórmula molecular

C17H16N4O2S2

Peso molecular

372.5 g/mol

Nombre IUPAC

N-(methylcarbamoyl)-2-[6-(3-methylphenyl)thieno[3,2-d]pyrimidin-4-yl]sulfanylacetamide

InChI

InChI=1S/C17H16N4O2S2/c1-10-4-3-5-11(6-10)13-7-12-15(25-13)16(20-9-19-12)24-8-14(22)21-17(23)18-2/h3-7,9H,8H2,1-2H3,(H2,18,21,22,23)

Clave InChI

FPLYSCHUIAQERN-UHFFFAOYSA-N

SMILES

CC1=CC=CC(=C1)C2=CC3=C(S2)C(=NC=N3)SCC(=O)NC(=O)NC

SMILES canónico

CC1=CC(=CC=C1)C2=CC3=C(S2)C(=NC=N3)SCC(=O)NC(=O)NC

Origen del producto

United States

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.